
3-Ethynyl-1-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-1-methylpyrrolidine is a chemical compound with the molecular formula C7H11N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
The synthesis of 3-Ethynyl-1-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine with an ethynylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of an ethynyl halide. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
3-Ethynyl-1-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethynyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon. This reaction converts the ethynyl group to an ethyl group, resulting in 3-Ethyl-1-methylpyrrolidine.
Substitution: The ethynyl group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with palladium on carbon produces ethylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-1-methylpyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving nitrogen-containing heterocycles. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research into the pharmacological properties of this compound and its derivatives could lead to the development of new therapeutic agents. Its potential as a scaffold for drug design is of particular interest.
Industry: The compound’s reactivity and versatility make it useful in the production of fine chemicals and materials. It can be employed in the synthesis of polymers, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-Ethynyl-1-methylpyrrolidine involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects.
The molecular targets and pathways involved in the action of this compound depend on its specific application. For example, in medicinal chemistry, the compound may interact with enzymes involved in metabolic pathways, leading to the inhibition or activation of these enzymes.
Vergleich Mit ähnlichen Verbindungen
3-Ethynyl-1-methylpyrrolidine can be compared with other similar compounds, such as:
3-Methylpyrrolidine: This compound lacks the ethynyl group, making it less reactive in certain chemical reactions. it shares similar structural features and can be used as a precursor for the synthesis of this compound.
3-Ethyl-1-methylpyrrolidine: This compound is the reduced form of this compound. It is less reactive but may have different biological properties due to the absence of the ethynyl group.
Pyrrolidine: The parent compound of this compound, pyrrolidine is a versatile building block in organic synthesis. Its derivatives, including this compound, exhibit a wide range of reactivity and applications.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct reactivity and potential for diverse applications in scientific research.
Eigenschaften
Molekularformel |
C7H11N |
|---|---|
Molekulargewicht |
109.17 g/mol |
IUPAC-Name |
3-ethynyl-1-methylpyrrolidine |
InChI |
InChI=1S/C7H11N/c1-3-7-4-5-8(2)6-7/h1,7H,4-6H2,2H3 |
InChI-Schlüssel |
IQJQQWRMLKQYIX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)



![Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-](/img/structure/B13584072.png)
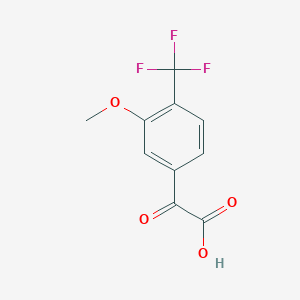
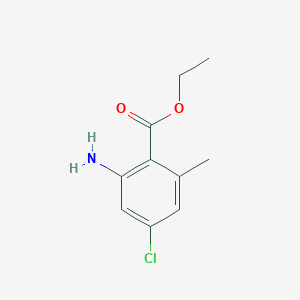
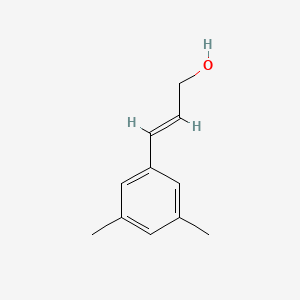
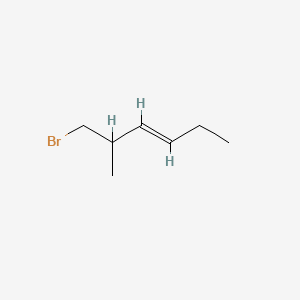
![N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13584121.png)


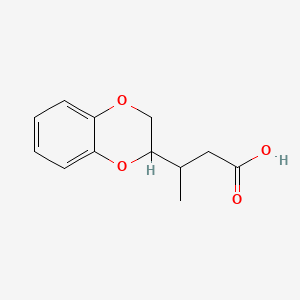
![2-Ethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13584149.png)
